molecular formula C13H16ClN3O3S B3004228 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide CAS No. 2094487-90-6

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide

Cat. No.: B3004228
CAS No.: 2094487-90-6
M. Wt: 329.8
InChI Key: HJSXBORVLVLPEV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-4-sulfonamide core, followed by the introduction of the chloro group and the 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridine-4-sulfonamide
  • 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)butyl]pyridine-4-sulfonamide
  • 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-4-sulfonamide

Uniqueness

The uniqueness of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-8(6-12-9(2)16-20-10(12)3)17-21(18,19)11-4-5-15-13(14)7-11/h4-5,7-8,17H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSXBORVLVLPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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